N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30ClN5O3 and its molecular weight is 484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A series of 1,2,4-triazine derivatives, including compounds with structures related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, have been synthesized and shown to exhibit promising antiproliferative properties against breast cancer cells. These compounds were evaluated using various methods such as the XTT method, BrdU method, and flow cytometric analysis on MCF-7 breast cancer cells. The study identifies compounds with 3-chlorophenyl and 4-chlorophenyl substitutions as potent antitumor agents, comparable to the effectiveness of the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Molecular Interaction with CB1 Cannabinoid Receptor
Research on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a selective antagonist for the CB1 cannabinoid receptor, has provided insights into the molecular interactions of such compounds with receptors. The study used AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anti-Inflammatory and CNS Depressant Properties
A study on 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]-ethyl}-piperazine (DA 1529) revealed significant anti-inflammatory, analgesic, and antipyretic effects in rats, indicating the potential of such compounds in treating inflammation and related symptoms. DA 1529 demonstrated comparable or slightly lower activity than phenylbutazone, a known anti-inflammatory agent, with mild CNS depressant properties observed as well (Marazzi-Uberti, Turba, & Bianchi, 1966).
Levocetirizinium Dipicrate Structure Analysis
A crystallographic study of Levocetirizinium dipicrate, which shares structural features with the compound of interest, detailed the interactions within its crystal structure, contributing to the understanding of how similar compounds might interact in solid-state forms or with biological targets (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).
Synthesis and Reaction of Related Compounds
Research on the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, which are structurally related to the compound , has developed novel synthetic approaches that could be applicable to the synthesis of similar complex piperazine derivatives. These methodologies provide a foundation for the development of new compounds with potential biological activities (Shin, Sato, Honda, Yoshimura, 1983).
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O3/c26-19-7-9-21(10-8-19)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-20-4-3-5-22(18-20)31-12-2-1-6-23(31)32/h3-5,7-10,18H,1-2,6,11-17H2,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUDCFUAUOJCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.